molecular formula C21H19N3O4 B2988958 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 941962-58-9

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2988958
CAS No.: 941962-58-9
M. Wt: 377.4
InChI Key: GOLZTCUMIKMPAW-UHFFFAOYSA-N
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Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring linked to a benzodioxol group and a 3,4-dimethylphenyl moiety. Its molecular formula is C₂₁H₁₉N₃O₅, with a molecular weight of 393.4 g/mol . The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility and binding interactions in biological systems.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-12-3-5-16(7-13(12)2)24-10-15(9-19(24)25)21-22-20(23-28-21)14-4-6-17-18(8-14)27-11-26-17/h3-8,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLZTCUMIKMPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Construction of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Assembly of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an amine and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one exerts its effects involves binding to specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved can include the inhibition of tubulin polymerization or the activation of apoptotic signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of pyrrolidin-2-one derivatives with oxadiazole and aryl substituents. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents (Oxadiazole/Pyrrolidinone)
Target Compound C₂₁H₁₉N₃O₅ 393.4 3-(Benzodioxol-5-yl), 1-(3,4-dimethylphenyl)
1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]... C₂₀H₁₇N₃O₅ 379.4 3-(4-Methoxyphenyl), 1-(benzodioxol-5-yl)
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)... C₂₂H₂₃N₃O₄ 393.4 3-(3,4-Dimethoxyphenyl), 1-(3,4-dimethylphenyl)
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(diphenylmethyl)urea C₂₈H₂₆N₄O₄ 482.5 Urea-linked diphenylmethyl, benzodioxol

Key Observations :

Substituent Effects: The benzodioxol group (electron-rich fused ring) in the target compound contrasts with methoxy (electron-donating) or dimethoxy groups in analogues . The 3,4-dimethylphenyl substituent enhances lipophilicity compared to smaller groups like methoxy, which may improve membrane permeability but reduce solubility .

Molecular Weight and Bioavailability :

  • The target compound (393.4 g/mol) and the dimethoxy analogue (393.4 g/mol) share identical weights but differ in polarity due to substituents. The urea-linked analogue (482.5 g/mol) is significantly heavier, likely impacting pharmacokinetics .

Physicochemical Properties

  • Solubility : Polar groups like methoxy or benzodioxol may improve aqueous solubility, but steric bulk from dimethyl groups could counteract this .

Research Implications and Gaps

Crystallographic Studies : SHELX software is widely used for small-molecule refinement, suggesting crystallography could resolve the target compound’s conformation and intermolecular interactions.

Data Gaps : Melting points, solubility, and stability data are absent, highlighting the need for experimental characterization.

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic derivative characterized by its unique oxadiazole and pyrrolidine structures. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antiproliferative and anti-inflammatory properties.

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that can be summarized as follows:

Antiproliferative Activity

Studies have demonstrated that the compound possesses significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies using the A549 lung cancer cell line revealed an IC50 value lower than 10 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutic agents like cisplatin (IC50 = 26 µg/mL) .

The mechanism by which this compound exerts its antiproliferative effects appears to be multifaceted:

  • COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition is associated with reduced inflammatory responses and may contribute to its anticancer properties. For example, one study reported a dual inhibition profile with COX-1 and COX-2 inhibitions recorded at 59.52% and 50.59%, respectively .
  • Molecular Docking Studies : Computational docking studies suggest favorable interactions of the compound within the active sites of COX enzymes, supporting its potential as a therapeutic agent targeting inflammatory pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyCell LineIC50 (µg/mL)Mechanism
Study 1A549 (lung cancer)<10COX inhibition
Study 2NIH/3T3 (healthy)>40Selective cytotoxicity
Study 3Various bacterial strainsVariesAntimicrobial activity

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown varying degrees of antimicrobial activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several strains, indicating potential applications in treating infections .

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